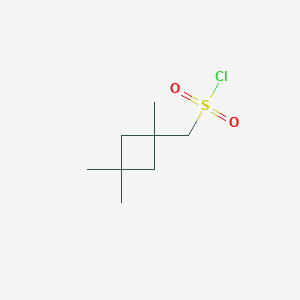

(1,3,3-Trimethylcyclobutyl)methanesulfonyl chloride

Description

Propriétés

IUPAC Name |

(1,3,3-trimethylcyclobutyl)methanesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15ClO2S/c1-7(2)4-8(3,5-7)6-12(9,10)11/h4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFFFCWWXSZVXNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)(C)CS(=O)(=O)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2287339-47-1 | |

| Record name | (1,3,3-trimethylcyclobutyl)methanesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (1,3,3-Trimethylcyclobutyl)methanesulfonyl chloride typically involves the reaction of (1,3,3-Trimethylcyclobutyl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach involves the use of large-scale reactors and stringent control of reaction conditions to ensure high yield and purity of the product.

Analyse Des Réactions Chimiques

General Reactivity of Methanesulfonyl Chlorides

Methanesulfonyl chlorides (MsCl) are highly reactive electrophiles, commonly used to introduce sulfonate groups or activate hydroxyl/amine functionalities . Key reaction pathways include:

1.1. Formation of Methanesulfonates

-

Alcohol Activation : MsCl reacts with alcohols in the presence of a base (e.g., NEt₃) to form methanesulfonate esters (mesylates), which serve as leaving groups in nucleophilic substitution or elimination reactions .

Example:For the cyclobutyl derivative, steric hindrance from the 1,3,3-trimethyl groups may slow reaction kinetics compared to simpler alcohols .

1.2. Sulfonamide Formation

-

Amine Sulfonylation : Primary/secondary amines react with MsCl to form methanesulfonamides, which are hydrolytically stable and often used as protecting groups .

Example:Steric effects in the cyclobutyl system could influence regioselectivity in unsymmetrical amines.

Reactivity of Cyclobutyl Substituents

The 1,3,3-trimethylcyclobutyl group introduces steric and electronic effects that modify reactivity:

2.1. Steric Effects

-

The bulky cyclobutyl ring may hinder access to the sulfonyl chloride group, reducing reaction rates with bulky nucleophiles (e.g., tertiary alcohols) .

-

Intramolecular reactions (e.g., cyclizations) may be favored due to proximity effects, as seen in spirocyclic systems .

2.2. Ring Strain and Stability

-

The cyclobutane ring’s inherent strain (~27 kcal/mol) could lead to ring-opening reactions under harsh conditions (e.g., strong bases or acids) .

Hypothetical Reaction Pathways

While no direct studies on (1,3,3-Trimethylcyclobutyl)methanesulfonyl chloride exist, plausible reactions include:

3.1. Nucleophilic Substitution

| Reaction | Conditions | Expected Product |

|---|---|---|

| Alkoxide displacement | NaOR, polar aprotic solvent | Cyclobutylmethyl ether (RO-Cyclobutylmethyl) |

| Amine substitution | Excess NH₃, NEt₃ | Cyclobutylmethyl sulfonamide |

3.2. Elimination Reactions

-

In the presence of strong bases (e.g., LDA), β-hydrogen elimination could yield cyclobutylmethyl sulfene (), though steric hindrance may suppress this pathway .

3.3. Cycloadditions

-

Sulfene intermediates (if formed) could participate in [2+1] or [2+2] cycloadditions with alkenes/alkynes, generating sulfone-containing heterocycles .

Research Gaps and Recommendations

-

Experimental Data : No peer-reviewed studies specifically address this compound. Future work should prioritize:

-

Kinetic studies of nucleophilic substitutions.

-

Impact of cyclobutyl strain on sulfonyl chloride reactivity.

-

Characterization of byproducts in elimination pathways.

-

Applications De Recherche Scientifique

Organic Synthesis

Reagent for Sulfonylation

(1,3,3-Trimethylcyclobutyl)methanesulfonyl chloride serves as a potent reagent for introducing sulfonyl groups into organic molecules. This transformation is critical in the synthesis of sulfonamides and other bioactive compounds. The sulfonyl group enhances the solubility and biological activity of pharmaceuticals, making this compound essential in drug development.

Mechanism of Action

The sulfonyl chloride group is highly electrophilic and readily reacts with nucleophiles. This property allows for various nucleophilic substitution reactions. Common nucleophiles include amines, alcohols, and thiols, leading to the formation of sulfonamides and sulfonate esters. The general reaction can be summarized as follows:

where represents the cyclobutyl moiety and is the nucleophile.

Biological Research

Modification of Biomolecules

In biological contexts, (1,3,3-Trimethylcyclobutyl)methanesulfonyl chloride is employed to modify proteins and peptides. This modification aids in studying biomolecular structure and function. For instance, sulfonamide derivatives are known to interact with various biological targets, influencing enzymatic activity and receptor binding .

Pharmaceutical Development

The compound plays a crucial role in synthesizing pharmaceuticals that contain sulfonamide moieties. Sulfonamides are widely used as antibiotics and have applications in treating bacterial infections. The ability to introduce specific functional groups through the use of this compound allows chemists to fine-tune drug properties for enhanced efficacy and reduced side effects .

Industrial Applications

Synthesis of Specialty Chemicals

In industrial settings, (1,3,3-Trimethylcyclobutyl)methanesulfonyl chloride is utilized to produce specialty chemicals and agrochemicals. Its reactivity allows for efficient synthesis pathways that are economically viable for large-scale production.

Materials Science

The compound finds applications in materials science where it is used to synthesize polymers and other materials with specific properties. The introduction of sulfonyl groups can modify physical characteristics such as thermal stability and solubility .

Case Study 1: Synthesis of Sulfonamides

A study demonstrated the effectiveness of (1,3,3-Trimethylcyclobutyl)methanesulfonyl chloride in synthesizing various sulfonamides from corresponding amines. The reaction was conducted under anhydrous conditions using dichloromethane as a solvent. Yields exceeded 85%, showcasing the compound's utility in pharmaceutical synthesis .

Case Study 2: Modification of Peptides

Research involving the modification of peptide chains with (1,3,3-Trimethylcyclobutyl)methanesulfonyl chloride revealed insights into protein folding and stability. By introducing this compound at specific sites on peptides, researchers were able to analyze changes in binding affinity to target receptors, providing valuable data for drug design .

Mécanisme D'action

The mechanism of action of (1,3,3-Trimethylcyclobutyl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and reacts readily with nucleophiles, leading to the formation of various sulfonyl derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparaison Avec Des Composés Similaires

Comparison with Similar Sulfonyl Chlorides

Table 1: Comparative Properties of Sulfonyl Chlorides

*Calculated molecular weights based on structural formulas.

Structural and Functional Differences

- Substituent Effects: The trifluoromethyl group in trifluoromethanesulfonyl chloride enhances electrophilicity and stability due to strong electron-withdrawing effects, making it ideal for forming stable triflates . The cyanocyclobutyl group in (1-cyanocyclobutyl)methanesulfonyl chloride introduces polarizability and reactivity in nucleophilic substitutions, useful in peptide coupling and polymer chemistry . The trimethylcyclobutyl group in the target compound likely imposes significant steric hindrance, slowing reaction kinetics but improving selectivity in sulfonylation reactions. This bulky group may also enhance solubility in nonpolar solvents compared to linear analogs.

Physicochemical Properties

- Volatility : Trifluoromethanesulfonyl chloride’s low boiling point (29–32°C) indicates high volatility, necessitating cold storage and careful handling. Methanesulfonyl chloride, with a higher boiling point (60°C at reduced pressure), is less volatile but still requires moisture-free conditions .

- Density and Polarity : The trifluoromethyl derivative’s higher density (1.583 g/mL vs. 1.48 g/mL for methanesulfonyl chloride) reflects increased molecular mass and polarity, influencing solvent compatibility .

Activité Biologique

Overview

(1,3,3-Trimethylcyclobutyl)methanesulfonyl chloride is a sulfonyl chloride compound with potential applications in medicinal chemistry and organic synthesis. This compound is characterized by its reactivity and ability to form various derivatives that exhibit biological activity. Understanding its biological properties is crucial for its application in drug development and other chemical processes.

- IUPAC Name : (1,3,3-Trimethylcyclobutyl)methanesulfonyl chloride

- CAS Number : 2287339-47-1

- Molecular Formula : C_8H_15ClO_2S

- Molecular Weight : 208.72 g/mol

The compound is a colorless liquid that is soluble in polar organic solvents but reactive towards water and alcohols. Its electrophilic nature allows it to participate in various chemical reactions, making it a versatile reagent in organic synthesis.

The biological activity of (1,3,3-trimethylcyclobutyl)methanesulfonyl chloride primarily stems from its ability to act as a sulfonylating agent. This property allows it to modify various biomolecules, potentially influencing their function. The mechanism involves the formation of sulfonate esters or sulfonamides, which can alter the pharmacological properties of the target molecules.

Case Studies and Research Findings

-

Antifungal Activity :

- A study investigated the antifungal properties of derivatives synthesized from methanesulfonyl chloride. These derivatives were shown to inhibit the enzyme (1,3)-β-D-glucan synthase, crucial for fungal cell wall synthesis. The research highlighted that compounds derived from (1,3,3-trimethylcyclobutyl)methanesulfonyl chloride exhibited significant antifungal activity against pathogens such as Candida and Aspergillus species .

- Cytotoxicity Studies :

- Protein Modification :

Safety and Toxicology

Despite its promising biological activities, (1,3,3-trimethylcyclobutyl)methanesulfonyl chloride is associated with significant toxicity risks:

- Corrosive Nature : It can cause severe skin burns and eye damage upon contact.

- Inhalation Risks : Exposure can lead to respiratory irritation and potentially fatal outcomes if inhaled .

- Environmental Impact : The compound is harmful to aquatic life and poses risks if released into the environment .

Comparative Analysis of Biological Activity

Q & A

Q. What safety protocols are critical when handling (1,3,3-Trimethylcyclobutyl)methanesulfonyl chloride?

Due to its corrosive and toxic properties, strict safety measures are essential. Use nitrile gloves, chemical-resistant lab coats, and sealed goggles to prevent skin/eye contact. Work in a fume hood with local exhaust ventilation to avoid inhaling vapors. Store in glass containers away from light and moisture, and ensure spill kits with inert absorbents (e.g., sand) are available. Immediate decontamination with water is required for exposure .

Q. How does (1,3,3-Trimethylcyclobutyl)methanesulfonyl chloride react with nucleophiles?

The sulfonyl chloride group reacts readily with nucleophiles (e.g., amines, alcohols) via nucleophilic substitution. For example, reaction with primary amines typically forms sulfonamides under anhydrous conditions (0–5°C, inert atmosphere). Monitor pH to suppress hydrolysis and optimize yields. Pre-cool reagents to minimize side reactions .

Q. What analytical methods are recommended for characterizing this compound?

Use -/-NMR to confirm the cyclobutyl and sulfonyl chloride moieties. IR spectroscopy identifies S=O stretching (~1360–1180 cm). Mass spectrometry (EI-MS) verifies molecular weight, while HPLC (C18 column, acetonitrile/water gradient) assesses purity. X-ray crystallography can resolve stereochemical ambiguities in derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing derivatives of this compound?

Optimize solvent polarity (e.g., dichloromethane for low water content) and temperature (−10°C to 25°C) to balance reactivity and stability. Use radical initiators (e.g., AIBN) in chlorination steps, as shown in analogous sulfonyl chloride syntheses. Catalytic bases (e.g., triethylamine) enhance nucleophilic substitution efficiency .

Q. What computational approaches predict the biological interactions of this compound?

Perform molecular docking (AutoDock Vina) to model binding with target enzymes (e.g., proteases). QSAR models using descriptors like logP and polar surface area can predict bioavailability. DFT calculations (Gaussian 16) elucidate electrophilicity of the sulfonyl group, guiding SAR studies .

Q. How does structural modification influence its reactivity and stability?

Substituents on the cyclobutyl ring (e.g., methyl groups) increase steric hindrance, slowing hydrolysis but reducing electrophilicity. Fluorination of the ring (as in fluorophenyl analogs) enhances thermal stability. Compare kinetic studies (UV-Vis monitoring) of hydrolysis rates in buffered vs. non-aqueous media .

Q. What contradictions exist in toxicity data, and how should they be addressed?

Acute exposure guidelines (AEGLs) are extrapolated from methanesulfonyl chloride analogs due to limited data. Discrepancies in LC values (e.g., rodent studies) suggest species-specific metabolic pathways. Conduct in vitro cytotoxicity assays (HepG2 cells) and compare with in vivo models to resolve inconsistencies .

Q. What environmental impacts arise from its use, and how are they mitigated?

Low bioconcentration potential (BCF ~1.9) but high soil mobility (Koc ~6.1) necessitates strict waste containment. Treat effluent with activated carbon adsorption and advanced oxidation (UV/HO) to degrade residues. Monitor aquatic toxicity using Daphnia magna assays .

Q. How do structural analogs compare in reaction mechanisms?

Compare with [2-Chloro-4-(trifluoromethyl)phenyl]methanesulfonyl chloride: the trifluoromethyl group increases electron-withdrawing effects, accelerating nucleophilic substitution. Use Hammett plots to quantify substituent effects on reaction rates. Contrast regioselectivity in Suzuki couplings using Pd catalysts .

Q. What experimental designs resolve conflicting data on thermal decomposition?

Conflicting reports on decomposition products (e.g., SO vs. CO) require TGA-MS analysis under controlled atmospheres (N vs. O). Isothermal stability studies (60–100°C) identify degradation thresholds. Cross-validate with FTIR gas-phase analysis to detect intermediate species .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.